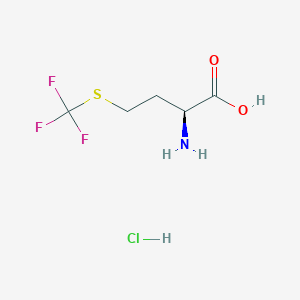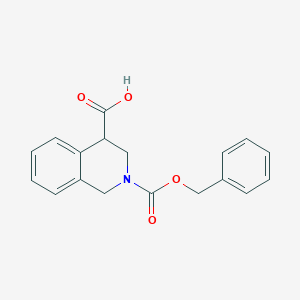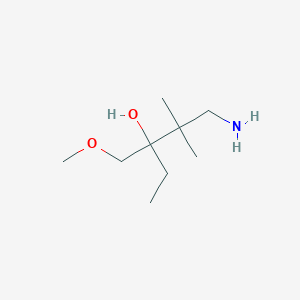
1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol is an organic compound with a complex structure that includes an amino group, a methoxymethyl group, and a dimethylpentan-3-ol backbone
Méthodes De Préparation
The synthesis of 1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpentan-3-ol with methoxymethyl chloride in the presence of a base to form the methoxymethyl derivative. This intermediate is then reacted with ammonia or an amine to introduce the amino group. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Addition: The compound can undergo addition reactions with electrophiles, such as hydrogen halides or halogens, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway. Major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and complex molecules with multiple functional groups.
Applications De Recherche Scientifique
1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic effects includes its use in drug development for treating various diseases and conditions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body. The overall effect of the compound depends on its specific interactions with target molecules and the pathways involved in its metabolism and action.
Comparaison Avec Des Composés Similaires
1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol can be compared with other similar compounds, such as:
1-Amino-3-methoxy-2-propanol: A simpler analog with a shorter carbon chain and fewer functional groups.
1-Amino-3-oxo-2,7-naphthyridines: Compounds with a different core structure but similar functional groups, used in various chemical and biological applications.
Indole derivatives: Compounds with an indole core structure, known for their diverse biological activities and applications in medicine and agriculture.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications across multiple fields.
Propriétés
Formule moléculaire |
C9H21NO2 |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C9H21NO2/c1-5-9(11,7-12-4)8(2,3)6-10/h11H,5-7,10H2,1-4H3 |
Clé InChI |
IFHUPOXKBSNCFU-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)(C(C)(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


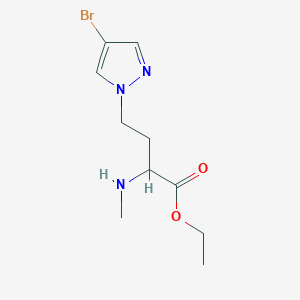
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
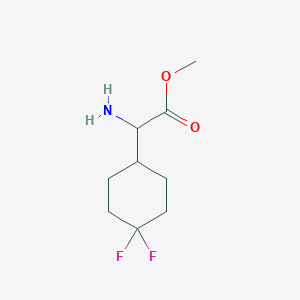
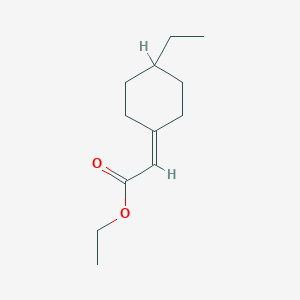


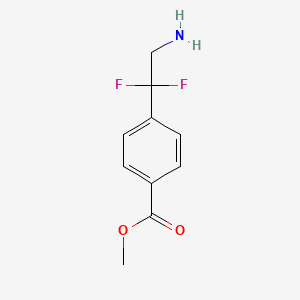

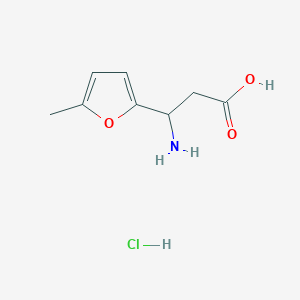
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)


